molecular formula C7H11N3O B1616042 1-Propylcytosine CAS No. 22919-46-6

1-Propylcytosine

Cat. No. B1616042
CAS RN: 22919-46-6
M. Wt: 153.18 g/mol
InChI Key: VJRRVOYOJYNVAK-UHFFFAOYSA-N
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Description

1-Propylcytosine is a chemical compound with the molecular formula C7H11N3O . It has a molecular weight of 153.18 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Propylcytosine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at one position by a propyl group and at another position by an amino group .


Physical And Chemical Properties Analysis

1-Propylcytosine has a molecular weight of 153.18 g/mol. It has one hydrogen bond donor and one hydrogen bond acceptor. It has two rotatable bonds. Its exact mass and monoisotopic mass are both 153.090211983 g/mol. It has a topological polar surface area of 58.7 Ų .

Scientific Research Applications

DNA Modification and Epigenetics

1-Propylcytosine is closely related to 5-Formylcytosine (5fC), a rare base found in mammalian DNA. 5fC is involved in the demethylation of DNA, participating in gene regulation, cell differentiation, and playing a crucial role in the growth and development of organisms. The detection and study of 5fC are essential for understanding these biological processes. Various studies have developed methods for the detection and analysis of 5fC, leveraging its importance in DNA modification and epigenetic regulation:

  • A novel photoelectrochemical (PEC) biosensor was constructed to detect 5fC, utilizing materials such as MoS2/WS2 nanosheet heterojunctions and black TiO2 for signal amplification. This biosensor showed high sensitivity and specificity for 5fC, even discriminating it from similar compounds like 5-methylcytosine, and was applied to investigate environmental effects on 5fC content in maize seedlings (Li et al., 2020).
  • The dynamics of 5fC levels during development differ from those of other modified bases like 5-hydroxymethylcytosine (5hmC). Research using stable isotope labeling showed that 5fC could be a stable DNA modification, suggesting roles beyond being a mere intermediate in demethylation (Bachman et al., 2015).

Molecular Detection and Analysis Techniques

Significant advancements have been made in developing techniques for the precise detection and analysis of 5fC and related compounds, offering insights into their roles and functions in biological systems:

  • A novel electrochemiluminescence (ECL) biosensor was developed for quantifying 5-methylcytosine (5mC), TET 1 protein, and β-glucosyltransferase activities, as well as for inhibitor screening. This biosensor, based on gold nanoclusters and H2O2 interaction, demonstrated high selectivity and potential in drug discovery (Jiang et al., 2018).

properties

IUPAC Name

4-amino-1-propylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-4-10-5-3-6(8)9-7(10)11/h3,5H,2,4H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRRVOYOJYNVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309277
Record name 1-Propylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylcytosine

CAS RN

22919-46-6
Record name NSC211606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DA Spivak, KJ Shea - Macromolecules, 1998 - ACS Publications
… 1-Propylcytosine (1-PrC) exhibited weak binding and little, if any, specificity on the column prepared with P(1-PrC) over the other substrates. The polymers imprinted with thymine and …
Number of citations: 135 pubs.acs.org
D Spivak, MA Gilmore, KJ Shea - Journal of the American …, 1997 - ACS Publications
… 9-Ethyladenine, 1-propylcytosine, and 1-propylthymine were all synthesized according to procedures found in ref 15. 1-Cyclohexyluracil was obtained from Aldrich Chemicals and used …
Number of citations: 310 pubs.acs.org
JR Barrio, PD Sattsangi, BA Gruber… - Journal of the …, 1976 - ACS Publications
… The suspension was filtered and dried to give 11.9 g (77%) of 7V4-chloroacetyl-1-propylcytosine. Recrystallization from 95% ethanol, with charcoal treatment, gave an analytical sample…
Number of citations: 54 pubs.acs.org
H Iwamura, NJ Leonard… - Proceedings of the …, 1970 - National Acad Sciences
… The ultraviolet spectra of 2Me2Gu-C3-Cy (VI) and of thetwo half molecules, 2Me2Gu-C3 (II) and Cy-C3, 1-propylcytosine, were also determined in aqueous solution (3.9-6.2 X 10-5 M) (…
Number of citations: 21 www.pnas.org
C Routaboul, C Norez, P Melin, MC Molina… - … of Pharmacology and …, 2007 - ASPET
… 1-Propylcytosine adducts 7a,b (60:40, respectively). 73 mg (0.25 mmol, 74% yield) obtained from 50 mg (0.33 mmol) of 1-propylcytosine in 0.4 ml of 40% aqueous solution of …
Number of citations: 23 jpet.aspetjournals.org
KJ Shea, DA Spivak, B Sellergren - Journal of the American …, 1993 - ACS Publications
Recent developments in the design of small-molecule synthetic receptors for nucleotide bases has provided insight to DNADNA and protein-DNA recognition.* 1 Binding sites for …
Number of citations: 319 pubs.acs.org
NJ Leonard, KA Cruickshank - The Journal of Organic Chemistry, 1985 - ACS Publications
The title reagents undergo cyclocondensation reactions with the amidine-like moiety of tri-O-acetyladenosine and cytidine (and related compounds) to form a néw five-membered ring (…
Number of citations: 27 pubs.acs.org
K Mutai, BA Gruber, NJ Leonard - Journal of the American …, 1975 - ACS Publications
Stacking interactions between indole, as a neutral representative of tryptophan, and the nucleic acid bases have been observed in aqueous solution at 25 by means of …
Number of citations: 71 pubs.acs.org
BA Gruber - 1976 - search.proquest.com
This thesis consists of three chapters in which are recounted three separate projects. The projects are not, however, as diverse as they might first appear. We describe two fluorescent …
Number of citations: 2 search.proquest.com
DA Spivak - 1995 - search.proquest.com
Molecular imprinting of synthetic network polymers is a technique for the creation of macromolecular binding sites for small molecules. The binding sites, formed during polymerization, …
Number of citations: 3 search.proquest.com

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